![molecular formula C15H24N4O2S2 B4690355 4-({[(1-propyl-4-piperidinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4690355.png)
4-({[(1-propyl-4-piperidinyl)amino]carbonothioyl}amino)benzenesulfonamide
Übersicht
Beschreibung
4-({[(1-propyl-4-piperidinyl)amino]carbonothioyl}amino)benzenesulfonamide, also known as PAP-1, is a small molecule inhibitor that has been studied extensively in scientific research. It has shown potential in a variety of applications, including cancer treatment and pain management.
Wirkmechanismus
4-({[(1-propyl-4-piperidinyl)amino]carbonothioyl}amino)benzenesulfonamide works by inhibiting the activity of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in many types of cancer cells and is involved in tumor growth and survival. By inhibiting CA IX, this compound can slow down or stop the growth of cancer cells. In pain management, this compound works by inhibiting the activity of acid-sensing ion channels (ASICs), which are involved in pain sensation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound can induce cell cycle arrest and apoptosis. It can also inhibit the formation of new blood vessels, which are necessary for tumor growth. In animal models, this compound has been shown to reduce pain sensitivity and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-({[(1-propyl-4-piperidinyl)amino]carbonothioyl}amino)benzenesulfonamide is that it is a small molecule inhibitor, which makes it easy to use in lab experiments. It has also been shown to be effective in a variety of cancer cell lines and animal models. However, one limitation of this compound is that it can be toxic at high doses, which can limit its use in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-({[(1-propyl-4-piperidinyl)amino]carbonothioyl}amino)benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of CA IX and ASICs. Another area of interest is the use of this compound in combination with other cancer drugs or pain medications to enhance their efficacy. Additionally, further studies are needed to determine the optimal dose and administration route of this compound for maximum effectiveness and minimal toxicity.
Wissenschaftliche Forschungsanwendungen
4-({[(1-propyl-4-piperidinyl)amino]carbonothioyl}amino)benzenesulfonamide has been studied extensively in scientific research, particularly in the fields of cancer and pain management. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy drugs. In pain management research, this compound has been shown to reduce pain sensitivity in animal models.
Eigenschaften
IUPAC Name |
1-(1-propylpiperidin-4-yl)-3-(4-sulfamoylphenyl)thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2S2/c1-2-9-19-10-7-13(8-11-19)18-15(22)17-12-3-5-14(6-4-12)23(16,20)21/h3-6,13H,2,7-11H2,1H3,(H2,16,20,21)(H2,17,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBUMKBXBGVEFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.